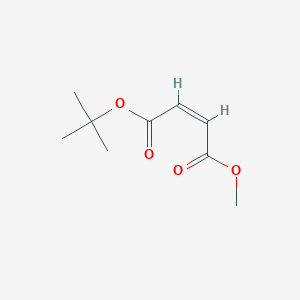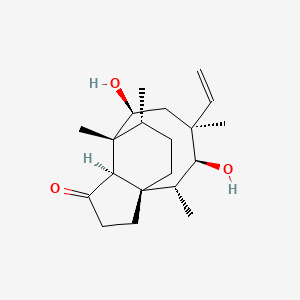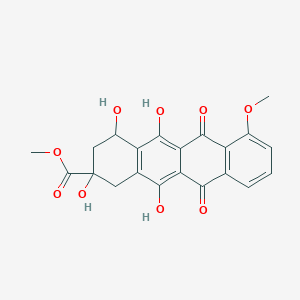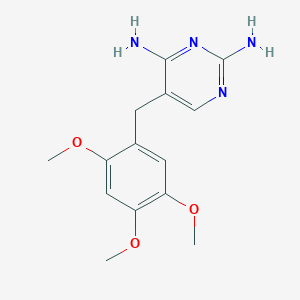![molecular formula C8H12O3 B13413214 7,7,9,9-Tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13413214.png)
7,7,9,9-Tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,7,9,9-Tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one is a deuterated analog of 1,4-dioxaspiro[4.5]decan-8-one. This compound is characterized by the presence of deuterium atoms at the 7 and 9 positions, replacing the hydrogen atoms. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties, making such compounds valuable in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7,9,9-Tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one typically involves the deuteration of 1,4-dioxaspiro[4.5]decan-8-one. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the deuterated product. The use of deuterated solvents and reagents can further enhance the efficiency of the deuteration process.
化学反応の分析
Types of Reactions
7,7,9,9-Tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The deuterium atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
7,7,9,9-Tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to the distinct mass difference between deuterium and hydrogen.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.
作用機序
The mechanism of action of 7,7,9,9-Tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one involves the interaction of its deuterium atoms with molecular targets. Deuterium’s higher mass compared to hydrogen can lead to changes in bond strength and reaction kinetics. This isotope effect can influence the compound’s behavior in chemical reactions and biological systems, making it a valuable tool for studying reaction mechanisms and metabolic pathways.
類似化合物との比較
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-one: The non-deuterated analog of the compound.
7,7,9,9-Tetramethyl-1,4-dioxaspiro[4.5]decan-8-one: A similar compound with methyl groups instead of deuterium atoms.
7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one: Another analog with dimethyl groups.
Uniqueness
The uniqueness of 7,7,9,9-Tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one lies in its deuterium content, which imparts distinct physical and chemical properties. This makes it particularly useful in studies requiring isotopic labeling and in applications where the isotope effect is significant.
特性
分子式 |
C8H12O3 |
|---|---|
分子量 |
160.20 g/mol |
IUPAC名 |
7,7,9,9-tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C8H12O3/c9-7-1-3-8(4-2-7)10-5-6-11-8/h1-6H2/i1D2,2D2 |
InChIキー |
VKRKCBWIVLSRBJ-LNLMKGTHSA-N |
異性体SMILES |
[2H]C1(CC2(CC(C1=O)([2H])[2H])OCCO2)[2H] |
正規SMILES |
C1CC2(CCC1=O)OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-Formylphenyl)ethyl]acetamide](/img/structure/B13413131.png)
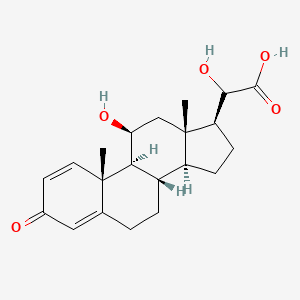
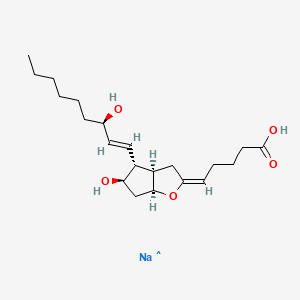
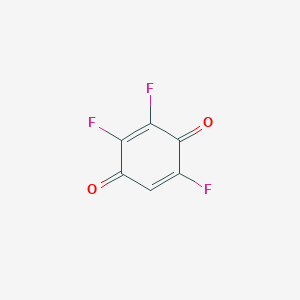

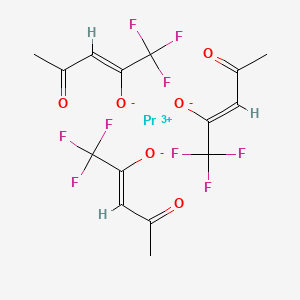

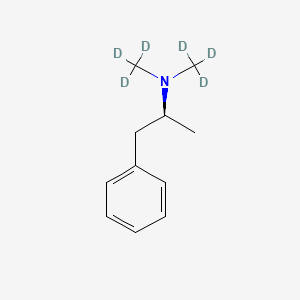
![[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-(diethylcarbamoyl)sulfamate](/img/structure/B13413179.png)
